1-(5-Bromo-6-chloropyridin-2-yl)ethanol
Description
1-(5-Bromo-6-chloropyridin-2-yl)ethanol is a pyridine derivative featuring a hydroxylated ethyl group (-CH₂CH₂OH) attached to the pyridine ring at position 2, with bromo and chloro substituents at positions 5 and 6, respectively. Pyridine derivatives like these are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity and ability to act as ligands or functional group carriers .
The ethanol derivative’s molecular formula is hypothesized to be C₇H₇BrClNO, with a molecular weight of 236.49 g/mol, assuming an ethyl alcohol chain replaces the methyl group in the methanol analog (C₆H₅BrClNO, MW = 222.47 g/mol) . Its extended carbon chain compared to methanol derivatives may influence solubility, boiling point, and biological activity.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
1-(5-bromo-6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-4,11H,1H3 |
InChI Key |
HWHLIBKHMMEMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 5-bromo-6-chloropyridine with ethylene oxide under controlled conditions to yield the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-6-chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Major Products: Depending on the reaction conditions and reagents used, the major products can include aldehydes, carboxylic acids, and substituted pyridines.
Scientific Research Applications
1-(5-Bromo-6-chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol is primarily related to its ability to interact with biological molecules. The presence of halogen atoms and the ethanol group allows it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
- However, the longer carbon chain may reduce solubility relative to methanol . The ketone analog (C₈H₇BrClNO) exhibits higher lipophilicity (XLogP3 = 2.6) due to the nonpolar acetyl group, making it suitable for lipid-rich environments in drug delivery . The methanamine hydrochloride derivative’s amine group confers basicity and salt-forming ability, enhancing stability and bioavailability in pharmaceutical formulations .
Research and Development Implications
The absence of direct data on this compound underscores the need for targeted studies. Computational tools like SHELXL (for crystallography ) and ORTEP-III (for molecular visualization ) could aid in characterizing its structure and interactions. Comparative analysis with methanol and ketone analogs highlights opportunities for tuning solubility and bioactivity in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
